Ethyl 2-aminobenzofuran-3-carboxylate
Description
The Benzofuran (B130515) Core: A Foundational Heterocycle in Organic Synthesis
The benzofuran core is a vital heterocyclic scaffold in organic chemistry, consisting of a benzene (B151609) ring fused to a furan (B31954) ring. This structural motif is prevalent in a vast array of natural products and synthetically developed compounds, many of which exhibit significant biological activities. The inherent stability and reactivity of the benzofuran ring system make it a versatile building block in the synthesis of complex molecules. Its derivatives are known to possess a wide range of pharmacological properties, which has spurred continuous interest in developing novel synthetic methodologies for their preparation.
Significance of Substituted Benzofuran Carboxylates in Chemical Methodologies
The introduction of substituents, such as a carboxylate group, onto the benzofuran scaffold dramatically influences its chemical properties and utility in organic synthesis. Substituted benzofuran carboxylates serve as key intermediates in the construction of more elaborate molecular architectures. The ester functionality can be readily transformed into other functional groups, providing a handle for further chemical modifications. These compounds are often employed in the synthesis of pharmaceuticals and other biologically active molecules, where the specific substitution pattern on the benzofuran ring is crucial for their desired activity. Research in this area focuses on developing efficient and selective methods for the synthesis of variously substituted benzofuran carboxylates to expand the chemical space for drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h3-6H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVVPGZRZJANLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 Aminobenzofuran 3 Carboxylate and Analogous Structures
Strategic Annulation and Cycloaddition Reactions
Annulation and cycloaddition reactions represent a cornerstone in the synthesis of heterocyclic compounds, providing powerful tools for the construction of the benzofuran (B130515) scaffold from simpler acyclic precursors.
Base-Mediated Intramolecular Annulation Pathways
Base-mediated annulation strategies are valued for their operational simplicity and frequent avoidance of transition metals. These reactions typically involve the intramolecular cyclization of a suitably functionalized precursor, where a base facilitates the key ring-forming step.
A notable approach involves the efficient, mild, and metal-free [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes. rsc.org This method proceeds through a base-mediated tandem mdpi.commdpi.com-sigmatropic rearrangement, leading directly to 2-aminobenzofuran derivatives. rsc.org The process is significant for its one-pot cleavage of multiple bonds, including C–H, O–N, and two C–F bonds. rsc.org Strong bases such as potassium tert-butoxide (t-BuOK) have also been successfully employed to mediate the synthesis of 3-phenylbenzofuran-2-amines. nih.gov Another strategy utilizes a DMAP-mediated tandem cyclization of ortho-hydroxy α-aminosulfones to access the benzofuran core. nih.gov
The selection of the base and solvent is critical for optimizing reaction yields. For instance, in the synthesis of spiro[benzofuran-2,2'-inden]-3-yl)carbamates, dichloroethane (DCE) as a solvent and an appropriate base were found to maximize the yield. nih.gov
Table 1: Examples of Base-Mediated Annulation Reactions
| Precursors | Base | Conditions | Product Type | Yield | Reference |
| N-phenoxy amides, gem-difluoroalkenes | Not specified | Mild, metal-free | 2-Aminobenzofurans | Not specified | rsc.org |
| ortho-hydroxy α-aminosulfone, 2-bromo-1,3-indandione | DMAP | DCE, Room Temp | tert-Butyl (1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 85% | nih.gov |
| Specific Precursor for 3-phenylbenzofuran-2-amine | tBuOK | Not specified | 3-Phenylbenzofuran-2-amine | Not specified | nih.gov |
Multicomponent Reaction (MCR) Approaches for Benzofuran-3-carboxylates
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer high atom economy and efficiency. A one-pot, five-component reaction has been developed to synthesize 1,5-disubstituted tetrazole-benzofuran hybrids. rsc.org This process couples a Ugi-azide multicomponent reaction with a Pd/Cu-catalyzed intramolecular cyclization, achieving the formation of six new bonds (two C–C, two C–N, one N–N, and one C–O) in an operationally simple process under mild conditions. rsc.org Although yields are reported as low to moderate (21-67%), the high bond-forming efficiency makes this a noteworthy strategy for creating highly substituted benzofurans. rsc.org
Another example is the one-pot multistep synthesis of 2-aminobenzofurans from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones, though this method can result in moderate yields and issues with regiochemistry when using unsymmetrical diones. nih.gov
Tandem and Cascade Cyclization Strategies
Tandem and cascade reactions provide an elegant pathway to complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. A key example is the synthesis of 2-aminobenzofuran derivatives through a base-mediated tandem mdpi.commdpi.com-sigmatropic rearrangement of N-phenoxy amides. rsc.org Another reported strategy involves a DMAP-mediated tandem cyclization reaction using ortho-hydroxy α-aminosulfones. nih.gov
A fluoride-induced desilylation can initiate a cascade reaction for the synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans. researchgate.net This method involves the generation of an ortho-quinone methide (o-QM), followed by a Michael addition and an intramolecular cyclization. researchgate.net
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis, particularly using palladium and copper, has revolutionized the synthesis of benzofurans, enabling reactions that are otherwise difficult and offering high selectivity and functional group tolerance.
Palladium-Catalyzed Processes: Cross-Coupling and Cyclization
Palladium catalysts are exceptionally versatile for constructing the benzofuran skeleton through various cross-coupling and cyclization reactions. unicatt.it A common strategy is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization. mdpi.comnih.gov
Ohe and co-workers developed a route to 2-aminobenzofurans via the palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl)phenyl esters. nih.gov This reaction, using a catalytic amount of palladium(II) acetate (B1210297) (Pd(OAc)₂), phosphine (B1218219) ligands (like PCy₃), and zinc, produces 3-acyl-2-aminobenzofurans in good to excellent yields. nih.gov
Another powerful method is the 8-aminoquinoline (B160924) directed C–H arylation, which uses a palladium catalyst to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. mdpi.com The catalytic cycle is proposed to proceed via a Pd(II)/Pd(IV) mechanism. mdpi.com
Table 2: Selected Palladium-Catalyzed Syntheses of Benzofuran Derivatives
| Reactants | Catalyst System | Product Type | Yield | Reference |
| 2-(cyanomethyl)phenyl esters | Pd(OAc)₂, PCy₃, Zn | 3-Acyl-2-aminobenzofurans | Good to Excellent | nih.gov |
| Benzofuran-2-carboxamide, 4-iodoanisole | Pd(OAc)₂, AgOAc | C3-Arylated benzofuran | 86% | mdpi.com |
| o-Iodophenols, Terminal alkynes | (PPh₃)PdCl₂, CuI | 2,3-Disubstituted benzofurans | Not specified | mdpi.comnih.gov |
| Benzofuran-2-ylmethyl acetate, Amines | Pd₂(dba)₃, dppf | 2-(Aminomethyl)benzofurans | 75-94% | unicatt.it |
Copper-Catalyzed N-Arylation and Other Transformations
Copper catalysts are also instrumental in benzofuran synthesis, often used as a co-catalyst with palladium in Sonogashira couplings to facilitate the formation of copper acetylide intermediates. nih.gov However, copper can also catalyze reactions independently.
Weng et al. reported a copper-catalyzed methodology for obtaining trifluoroethyl-substituted benzofuran derivatives. nih.gov The reaction treats substituted salicylaldehyde-derived Schiff bases and alkenes with copper chloride as the catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, achieving yields between 45% and 93%. nih.gov The proposed mechanism involves the formation of an iminium ion, which is then attacked by a copper acetylide intermediate, followed by intramolecular cyclization and isomerization. nih.gov
The combination of palladium and copper is particularly effective in one-pot MCRs, such as the Ugi-azide reaction coupled with an intramolecular cyclization to yield highly complex benzofuran structures. rsc.org
The synthesis of ethyl 2-aminobenzofuran-3-carboxylate and its structural analogs is a field of significant interest due to the prevalence of the benzofuran motif in biologically active compounds and pharmaceuticals. Researchers have developed a variety of advanced synthetic strategies to construct this valuable heterocyclic scaffold, ranging from metal-catalyzed cyclizations to innovative electrochemical protocols. This article details specific methodologies for the synthesis of the benzofuran core and the introduction of key functional groups, adhering to a structured examination of modern synthetic techniques.
Advanced Synthetic Methodologies
Nickel catalysis has emerged as a powerful tool for the formation of the benzofuran ring system, offering cost-effective and efficient alternatives to palladium-catalyzed methods. One notable strategy involves the intramolecular nucleophilic addition of aryl halides to aryl ketones. nih.gov In a method developed by Deng and Zhu, various 3-aryl benzofuran derivatives were synthesized from 2-(2-bromobenzoyl)benzene precursors. nih.govresearchgate.net This reaction proceeds using a nickel catalyst, such as Ni(OTf)₂, with a ligand like 1,10-phenanthroline (B135089) and zinc powder as a reductant. The proposed mechanism involves the reduction of the nickel salt by zinc, followed by oxidative addition of the nickel complex to the aryl halide. Subsequent intramolecular nucleophilic addition to the ketone carbonyl group, transmetalation, and elimination of water furnishes the benzofuran product in yields ranging from 23% to 89%. researchgate.net
Another significant nickel-catalyzed approach is the intramolecular dehydrogenative coupling of ortho-alkenyl phenols. beilstein-journals.org A study by Satyanarayana and colleagues demonstrated the synthesis of 3-aryl benzofurans using Ni(acac)₂ as the catalyst and molecular oxygen (O₂) as the sole oxidant. rsc.orgnih.gov This method avoids the need for stoichiometric or sacrificial hydrogen acceptors. The reaction involves the cyclization of ortho-alkenyl phenols, providing a green and efficient route to various benzofuran derivatives in good to excellent yields. beilstein-journals.orgrsc.orgnih.gov While these examples focus on 3-aryl benzofurans, the fundamental principles of nickel-catalyzed C-O bond formation are pivotal for constructing the core structure required for compounds like this compound.
Electrochemical methods provide a green and reagentless approach to synthesizing benzofuran derivatives, avoiding the need for chemical oxidants or catalysts. rsc.org These methods offer high atom economy and allow for product selectivity by simply controlling the electrical parameters of the reaction. rsc.orgnih.gov
A key electrochemical strategy for synthesizing 2-aminobenzofuran-3-carboxylate derivatives involves the anodic oxidation of a suitable precursor in the presence of a nucleophile. rsc.org A study by Sharafi-Kolkeshvandi et al. details the synthesis of such compounds through the anodic oxidation of 4,4′-biphenol (4BP) in the presence of CH-acid compounds, including ethyl cyanoacetate (B8463686). rsc.org The protocol is performed in an undivided cell using a water/ethanol (50/50, v/v) mixture as the solvent. rsc.orgnih.gov
The mechanism begins with the two-electron oxidation of 4,4′-biphenol at the anode to generate the highly reactive diphenyl-p-quinone (DPQ). This electrochemically generated species then acts as a Michael acceptor. The enolate of ethyl cyanoacetate, present in the basic medium, attacks the DPQ intermediate. A subsequent intramolecular cyclization and tautomerization lead to the formation of the final this compound derivative. rsc.org This method is notable for its operational simplicity and use of environmentally benign solvents without the requirement for metal catalysts or strong acids. rsc.org
A significant advantage of electrochemical synthesis is the ability to control product selectivity by tuning the applied current density or potential. rsc.org In the anodic oxidation of 4,4′-biphenol with ethyl cyanoacetate, the applied current density directly influences the reaction pathway and the resulting product distribution. rsc.org
At lower current densities (e.g., 0.6 mA cm⁻²), the reaction selectively yields one class of benzofuran derivatives resulting from a single Michael addition and subsequent cyclization. rsc.org However, at higher current densities (e.g., 1.2 mA cm⁻²), the electrode potential increases, favoring a different reaction pathway that leads to a second series of products derived from further oxidation or different addition patterns. rsc.org This demonstrates that product diversity can be achieved without altering chemical reagents, simply by modifying the electrical input. rsc.org
Table 1: Effect of Current Density on Product Yield rsc.org
| Entry | Starting Material | Nucleophile | Current Density (mA cm⁻²) | Product | Yield (%) |
| 1 | 4,4′-Biphenol | Malononitrile | 0.6 | Product 3a | 89 |
| 2 | 4,4′-Biphenol | Methyl Cyanoacetate | 0.6 | Product 3b | 85 |
| 3 | 4,4′-Biphenol | Ethyl Cyanoacetate | 0.6 | Product 3c | 87 |
| 4 | 4,4′-Biphenol | Methyl Cyanoacetate | 1.2 | Product 4b | 75 |
| 5 | 4,4′-Biphenol | Ethyl Cyanoacetate | 1.2 | Product 4c | 70 |
The synthesis of complex benzofurans often relies on the strategic functionalization of pre-existing molecular frameworks. These methods involve building the target molecule step-by-step from simpler, readily available precursors.
A classic and effective route to 2-aminobenzofurans involves the Thorpe-Ziegler cyclization of ortho-alkoxybenzonitriles. This multi-step process begins with the O-alkylation of a substituted phenol. For the synthesis of this compound, a suitable starting material would be a salicylonitrile derivative. The phenolic hydroxyl group is first alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions to form an O-alkylated ether intermediate, specifically an ethyl (2-cyanophenoxy)acetate derivative.
The second stage is the base-mediated intramolecular cyclization of this intermediate. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the acetate moiety, generating a carbanion. This nucleophile then attacks the nitrile carbon in an intramolecular fashion, leading to a cyclic imine intermediate. This process is a variation of the Thorpe-Ziegler reaction. The subsequent tautomerization of the imine to an enamine yields the stable this compound product. This method provides a reliable pathway to the target structure by first establishing the C-O-C ether linkage and then constructing the heterocyclic ring with the concomitant formation of the amino group.
Nucleophilic Aromatic Substitution (SNAr) provides a powerful method for constructing the benzofuran ring, particularly for precursors bearing strong electron-withdrawing groups and a good leaving group on the aromatic ring. nih.gov An exemplary application of this is the synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. rsc.org
In this approach, a highly activated polyfluorinated benzonitrile (B105546), such as pentafluorobenzonitrile, serves as the starting material. The reaction is initiated by a regioselective SNAr reaction where a nucleophile (e.g., an amine or a phenoxide) displaces the fluorine atom at the 4-position of the benzonitrile ring. rsc.org The resulting 4-substituted tetrafluorobenzonitrile is then reacted with an α-hydroxy carbonyl compound, such as methyl glycolate. In the presence of a base, the alkoxide of the α-hydroxy carbonyl compound acts as a nucleophile, attacking the 2-position of the activated benzonitrile ring and displacing another fluorine atom in a second SNAr reaction. This is immediately followed by an intramolecular condensation between the carbonyl group and the nitrile, which, after workup, yields the 3-aminobenzofuran ring system. rsc.org This strategy highlights how SNAr reactions can be employed to build complex heterocyclic systems by sequentially introducing substituents that ultimately form the fused ring.
Green Chemistry and Sustainable Synthetic Practices for Benzofuran Carboxylates
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like benzofuran carboxylates to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, reusable catalysts, energy-efficient processes, and atom economy.
A notable green approach involves the one-pot synthesis of benzofuran derivatives using a copper iodide catalyst in a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol (ChCl-EG). nih.govacs.org This method reacts o-hydroxy aldehydes, amines, and alkynes in a single step, achieving good to excellent yields (70–91%). acs.org The use of DES is advantageous as it is biodegradable, non-toxic, and can stabilize polar intermediates, thereby accelerating reaction rates. acs.org High yields were particularly observed when using salicylaldehydes with electron-donating substituents. acs.org
Electrochemical methods offer another green alternative for synthesizing derivatives like 2-aminobenzofuran-3-carboxylate. rsc.orgresearchgate.net Anodic oxidation of 4,4′-biphenol in the presence of nucleophiles such as ethyl cyanoacetate in a water/ethanol mixture provides the desired products with high yield and atom economy. rsc.orgresearchgate.net This galvanostatic method is reagentless and highlights how product diversity can be achieved simply by altering the applied current density. rsc.orgresearchgate.net
Transition-metal-free synthesis is a key goal in sustainable chemistry to avoid contamination of products with toxic metal residues. A three-step, scalable (up to 100g) synthesis of benzofuran-6-carboxylic acid has been developed that avoids transition metals and cryogenic temperatures. acs.org This process demonstrates significant environmental benefits, including reduced CO2 emissions and enhanced human health quality. acs.org Catalyst-free methods have also been explored, such as the reaction between nitroepoxides and salicylaldehydes using potassium carbonate in DMF, which proceeds in good yields. acs.org
The use of visible light as an energy source represents another sustainable strategy. Visible-light-promoted reactions have been used to synthesize benzofuran heterocycles from disulfides and enynes, proceeding through a peroxo radical intermediate to yield the final products. nih.gov
The table below summarizes various green synthetic strategies for benzofuran derivatives.
| Method | Catalyst/Promoter | Solvent/Conditions | Key Features | Yield | Reference |
| One-Pot Synthesis | Copper Iodide | Deep Eutectic Solvent (ChCl-EG) | Environmentally benign, biodegradable solvent, one-pot procedure. | 70-91% | nih.govacs.org |
| Electrochemical Synthesis | - (Anodic Oxidation) | Water/Ethanol (50/50) | Reagentless, high atom economy, product control via current density. | High | rsc.orgresearchgate.net |
| Transition-Metal-Free Synthesis | Base Catalyst | Standard Solvents | Avoids toxic metal catalysts, scalable, lower CO2 footprint. | High Purity (98.2%) | acs.org |
| Catalyst-Free Cascade Reaction | K₂CO₃ | DMF at 110 °C | Avoids catalyst use, cascade reaction mechanism. | 33-84% | acs.org |
| Visible-Light-Mediated Catalysis | Visible Light | N-methyl pyrrolidone (NMP) | Uses renewable energy source, proceeds via radical mechanism. | High | nih.gov |
Chemo-, Regio-, and Stereoselective Synthesis Strategies
The synthesis of complex, functionally diverse benzofurans requires precise control over chemo-, regio-, and stereoselectivity. Modern synthetic methods employ sophisticated catalytic systems and reaction designs to achieve this control, enabling the targeted creation of specific isomers.
Regioselectivity is crucial when reactants have multiple sites for cyclization. A classical challenge is controlling the cyclization of α-phenoxycarbonyl compounds, where the reaction often favors the sterically less-hindered product. oregonstate.edu However, advanced methods provide greater control. For instance, a Diels-Alder-based cascade reaction between 3-hydroxy-2-pyrones and specific nitroalkenes allows for the highly regioselective preparation of benzofuranones, with programmable substitution at any position. oregonstate.edu Palladium-catalyzed reactions involving the intramolecular cyclization of (Z)-2-bromovinyl phenyl ethers, formed from phenols and bromoalkynes, afford 2-substituted benzofurans with good regioselectivity through direct C-H bond functionalization. organic-chemistry.org
Chemoselectivity involves differentiating between multiple reactive functional groups. Relay rhodium-mediated catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. acs.org This method demonstrates chemodivergence, where the reaction pathway can be controlled to produce different structural outcomes. acs.org
Stereoselectivity , the control of chiral centers, is critical for producing biologically active molecules. The diastereospecific formation of trans-2,3-dihydrobenzofurans has been achieved through a domino annulation between sulfur ylides and salicyl N-tert-butylsulfinyl imines. researchgate.net Furthermore, a highly straightforward route to enantiomerically enriched cis-2,3-dihydrobenzofurans has been developed using the addition of α-diazocarbonyl compounds to in situ generated ortho-quinone methides, catalyzed by a chiral Brønsted acid. researchgate.net This strategy provides high yields with excellent diastereomeric and enantiomeric ratios (up to 91:9 dr and 99:1 er). researchgate.net More advanced strategies have even enabled the stereodivergent synthesis of complex bis-benzofuran atropisomers, which possess multiple stereogenic axes. researchgate.net
The following table presents examples of selective synthetic strategies for benzofuran structures.
| Selectivity Type | Methodology | Catalyst/Reagent | Substrates | Outcome | Reference |
| Regioselective | Diels-Alder Cascade | AlCl₃ / Trifluoroacetic Acid | 3-hydroxy-2-pyrones and nitroalkenes | Programmable substitution on the benzofuranone ring. | oregonstate.edu |
| Regioselective | Direct C-H Functionalization | Palladium Catalyst | (Z)-2-bromovinyl phenyl ethers | Synthesis of 2-substituted benzofurans. | organic-chemistry.org |
| Chemodivergent | Relay Catalysis | Rhodium Catalyst | Propargyl alcohols and aryl boronic acids | Selective generation of diverse benzofuran skeletons. | acs.org |
| Stereoselective (Diastereo- and Enantioselective) | Catalytic Asymmetric Cycloaddition | Chiral Brønsted Acid | α-diazocarbonyls and o-hydroxybenzyl alcohols | Enantioenriched cis-2,3-dihydrobenzofurans (up to 99:1 er). | researchgate.net |
| Stereodivergent | Atropisomeric Synthesis | Nickel Catalyst with Chiral Ligand | - | Synthesis of bis-benzofuran atropisomers with multiple stereogenic axes. | researchgate.net |
Chemical Reactivity and Derivatization Chemistry of Ethyl 2 Aminobenzofuran 3 Carboxylate
Reactivity of the Amino Group at the C2 Position
The amino group at the C2 position of the benzofuran (B130515) ring is a key site for a variety of chemical transformations. Its nucleophilic character allows for reactions such as alkylation, acylation, and condensation, leading to a diverse range of derivatives.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the 2-amino group can readily participate in N-alkylation and N-acylation reactions. N-alkylation introduces alkyl substituents onto the amino group, a reaction that can be challenging to achieve under mild conditions for some related 2-amino-heterocycles like 2-aminothiophenes. nih.gov Typically, these reactions would proceed by treating ethyl 2-aminobenzofuran-3-carboxylate with an alkyl halide in the presence of a base.
N-acylation, the introduction of an acyl group, is a common transformation for primary amines. This can be accomplished using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids. These reactions are fundamental in peptide synthesis and for creating amide derivatives. researchgate.net Enzymatic methods for N-acylation of amino acids in aqueous media have also been explored as a greener alternative to traditional chemical methods. nih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃) | N-Alkyl-2-aminobenzofuran derivative |
| N-Acylation | Acid chloride, Base (e.g., Pyridine) | N-Acyl-2-aminobenzofuran derivative |
| N-Acylation | Acid anhydride | N-Acyl-2-aminobenzofuran derivative |
Formation of Amide and Imine Derivatives
The primary amino group is a precursor for the formation of a wide array of amide and imine derivatives. Amide bond formation is one of the most crucial reactions in organic and medicinal chemistry. organic-chemistry.org Direct amidation of carboxylic acids with amines can be facilitated by various reagents, including boronic acid derivatives and phosphonium (B103445) salts, to create a stable amide linkage. nih.gov
Imines, or Schiff bases, are formed through the condensation of the primary amino group with aldehydes or ketones. This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. The resulting carbon-nitrogen double bond in the imine is itself a versatile functional group for further chemical transformations.
Intermolecular and Intramolecular Cyclocondensation Reactions
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an adjacent electrophilic ester, makes it an ideal substrate for cyclocondensation reactions. These reactions can lead to the formation of fused heterocyclic systems, which are of significant interest in drug discovery.
For instance, reaction with a molecule containing two electrophilic centers can lead to the formation of a new ring fused to the benzofuran core. Intramolecular cyclization is also a possibility, for example, if the amino group is first derivatized with a side chain containing a suitable electrophile. Such strategies are pivotal in building complex molecular architectures from simpler starting materials. The synthesis of various substituted aminobenzofurans has been achieved through innovative cyclization strategies. acs.orgnih.gov
Transformations of the Ester Moiety at the C3 Position
The ethyl ester group at the C3 position provides another handle for the chemical modification of the molecule. Its reactivity is centered on the electrophilic carbonyl carbon.
Hydrolysis to Carboxylic Acid Derivatives
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible and results in the formation of the carboxylate salt, which can then be protonated to yield the free carboxylic acid. nih.gov Acid-catalyzed hydrolysis is an equilibrium process and is the reverse of Fischer esterification. The resulting 2-aminobenzofuran-3-carboxylic acid is a valuable intermediate for further derivatization, such as amide bond formation.
Table 2: Hydrolysis of this compound
| Condition | Reagents | Product |
|---|---|---|
| Basic (Saponification) | Aqueous Base (e.g., NaOH, KOH), Heat | 2-Aminobenzofuran-3-carboxylate salt |
Transesterification and Amidation Reactions
Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acid or base. This reaction allows for the modification of the ester group, for example, to a methyl or benzyl (B1604629) ester, which might be desirable for altering the physical properties or reactivity of the molecule.
Direct amidation of the ester can also be achieved by reaction with an amine, often at elevated temperatures or with the use of specific catalysts. This reaction converts the ester directly into an amide, providing an alternative route to the N-acylation of a separate amine with the corresponding carboxylic acid.
Reduction to Alcohols and Aldehydes
The ethyl ester functional group at the C3 position can be selectively reduced to either a primary alcohol or an aldehyde using appropriate hydride-donating reagents. The choice of reducing agent and reaction conditions determines the final product.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters completely to primary alcohols. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.com
For a less vigorous reduction to stop at the aldehyde stage, milder and more sterically hindered reagents are required, typically at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a reagent of choice for this transformation. youtube.comyoutube.com At temperatures around -78 °C, DIBAL-H adds to the ester to form a stable hemiacetal intermediate. youtube.com Aqueous workup then liberates the aldehyde, preventing over-reduction to the alcohol. youtube.com In contrast, weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. youtube.comyoutube.com
Table 1: Reduction of this compound
| Reagent | Product | Typical Conditions | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | (2-Aminobenzofuran-3-yl)methanol | Anhydrous ether or THF, followed by aqueous workup | Strong, non-selective reagent; reduces esters and other carbonyls to alcohols. masterorganicchemistry.com |
| Diisobutylaluminum Hydride (DIBAL-H) | 2-Aminobenzofuran-3-carbaldehyde | Anhydrous toluene (B28343) or CH₂Cl₂, -78 °C, followed by aqueous workup | Milder reagent allows for the reaction to be stopped at the aldehyde stage. youtube.com |
| Sodium Borohydride (NaBH₄) | No Reaction | Methanol or Ethanol | Generally unreactive towards esters. youtube.com |
Electrophilic and Nucleophilic Substitution on the Benzofuran Nucleus
The benzofuran ring system can undergo substitution reactions, with the regioselectivity being governed by the existing substituents.
Electrophilic Substitution: The benzofuran nucleus is inherently electron-rich and reactive towards electrophiles. researchgate.net The reactivity of this compound in electrophilic substitution is dictated by the combined electronic effects of the fused benzene (B151609) ring, the furan (B31954) oxygen, the C2-amino group, and the C3-ester group. The amino group is a powerful activating group, donating electron density into the ring system via resonance. Conversely, the ethyl carboxylate group at C3 is deactivating. Electrophilic attack is generally favored at the benzene ring positions (C4, C5, C6, C7) over the furan ring, which is deactivated by the adjacent ester. The activating effect of the C2-amino group primarily directs incoming electrophiles to the C5 and C7 positions. For example, electrophilic substitution reactions like bromination and acylation have been successfully carried out on various benzofuran derivatives. rsc.org
Nucleophilic Substitution: Unactivated aromatic rings, including the benzofuran nucleus, are generally resistant to nucleophilic substitution due to their high electron density. nih.gov Such reactions typically require the presence of a good leaving group (like a halogen) on the ring and are often facilitated by transition-metal catalysts, such as palladium complexes. researchgate.netacs.org
Ring-Forming Reactions Leading to Fused Polycyclic Systems
The ortho-disposed amino and ester groups on the furan ring of this compound make it an ideal precursor for constructing fused heterocyclic systems through cyclocondensation reactions. umich.edu This bifunctional arrangement is key to building pyrimidine (B1678525) and pyridine (B92270) rings onto the furan core.
Furo[2,3-d]pyrimidines: This scaffold is readily accessible from 2-aminofuran-3-carboxylate and its nitrile analogues. researchgate.net The synthesis involves the reaction of the C2-amino group and the C3-ester (or a derivative) with a reagent that provides the remaining atoms needed for the pyrimidine ring. Common methods include:
Reaction with Formamide (B127407): Heating with formamide provides the necessary atoms to form the pyrimidine ring, yielding furo[2,3-d]pyrimidin-4-ones. mdpi.com
Reaction with Orthoesters and Amines: Treatment of the amino group with triethylorthoformate generates an intermediate ethoxy-methylideneamino derivative. Subsequent reaction with an amine or ammonia (B1221849) source leads to the closure of the pyrimidine ring. researchgate.net
Reaction with Isocyanates: The amino group can react with isocyanates to form a urea (B33335) derivative, which can then be cyclized under thermal or catalytic conditions to give 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones. This pathway is often facilitated by converting the starting amine to an iminophosphorane, which then undergoes an aza-Wittig reaction with the isocyanate. umich.edu
Furo[2,3-b]pyridines: The synthesis of the isomeric furo[2,3-b]pyridine (B1315467) system can also be envisioned from this precursor, typically involving a reaction that functionalizes the C3 position and allows for cyclization involving the C2-amino group. While direct examples from this compound are less common, related syntheses often employ Gould-Jacobs type reactions where the amino group reacts with a suitable three-carbon electrophile, followed by thermal cyclization.
The synthetic utility of this compound extends beyond pyrimidines and pyridines to a broader range of fused nitrogen heterocycles. The key is the reactivity of the versatile o-amino ester moiety. By selecting appropriate reaction partners, various polycyclic systems can be constructed. For instance, condensation with hydrazine (B178648) can lead to the formation of pyridazinone derivatives. researchgate.net The reaction with reagents like dimethylformamide-dimethylacetal (DMF-DMA) can activate the amino group for subsequent cyclization with various nucleophiles, enabling the synthesis of a diverse library of fused heterocycles. nih.govrsc.org
Table 2: Examples of Fused Heterocycle Synthesis from 2-Aminofuran Precursors
| Target Ring System | Reagents | Reaction Type | Reference |
|---|---|---|---|
| Furo[2,3-d]pyrimidin-4(3H)-one | Isocyanates (via iminophosphorane) | Aza-Wittig / Cyclization | umich.edu |
| Furo[2,3-d]pyrimidine (B11772683) | Triethylorthoformate, then Semicarbazide | Condensation / Cyclization | researchgate.net |
| Furo[2,3-d]pyrimidine | Formamide | Condensation / Cyclization | mdpi.com |
| Furo[2,3-d]pyrimidine-based Chalcones | Substituted Benzaldehydes (from acetyl-furopyrimidine) | Claisen-Schmidt Condensation | nih.gov |
Exploiting the Compound as a Synthon in Complex Molecule Synthesis
This compound is a valuable synthon, or building block, for the assembly of more complex and biologically active molecules. chemimpex.com Its pre-functionalized and rigid heterocyclic core makes it an attractive starting point in medicinal chemistry for creating libraries of compounds for drug discovery.
The fused heterocyclic systems derived from this compound are of particular interest. For example, furo[2,3-d]pyrimidines are considered privileged structures in medicinal chemistry due to their structural similarity to purines. umich.edu This has led to their investigation as inhibitors of various enzymes, including protein kinases. Several studies have utilized furo[2,3-d]pyrimidine derivatives, synthesized from precursors like this compound, as scaffolds for developing potent inhibitors of targets like VEGFR-2 and PI3K/AKT, which are crucial in cancer therapy. nih.govrsc.orgnih.gov
Table 3: Applications of this compound as a Synthon
| Target Molecule Class | Biological Target / Application | Synthetic Strategy | Reference |
|---|---|---|---|
| Furo[2,3-d]pyrimidine derivatives | VEGFR-2 Inhibitors (Anti-angiogenesis) | Cyclocondensation to form the core scaffold | nih.gov |
| Furo[2,3-d]pyrimidine-thiadiazole hybrids | PI3K/AKT Dual Inhibitors (Anticancer) | Multi-step synthesis starting from the furo[2,3-d]pyrimidine core | nih.govrsc.org |
| Furo[2,3-d]pyrimidine-based chalcones | Anti-breast Cancer Agents | Condensation of a furo[2,3-d]pyrimidine intermediate with benzaldehydes | nih.gov |
| Bioactive Molecules | General Pharmaceutical Development | Used as a key intermediate for various chemical transformations | chemimpex.com |
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Advanced Spectroscopic Characterization and Structural Elucidation in Research
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed in the structural elucidation of organic molecules, providing valuable insights into their electronic properties. For ethyl 2-aminobenzofuran-3-carboxylate, UV-Vis spectroscopy is instrumental in characterizing the conjugated system arising from the fusion of the benzene (B151609) and furan (B31954) rings, further extended by the auxochromic amino group and the chromophoric carboxylate substituent. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). The wavelengths at which these absorptions occur, and their intensities, are directly related to the electronic structure of the compound.
Detailed Research Findings
Although specific, detailed experimental UV-Vis spectral data for this compound is not extensively reported in readily accessible literature, the expected spectral characteristics can be inferred from the behavior of analogous benzofuran (B130515) and aniline (B41778) derivatives. The spectrum is anticipated to be dominated by high-intensity absorption bands corresponding to π→π* transitions within the aromatic and heterocyclic ring systems.
The core chromophore is the benzofuran moiety itself. The electronic spectrum of the parent benzofuran shows characteristic absorptions for the bicyclic aromatic system. However, the presence of the amino group (-NH₂) at the 2-position and the ethyl carboxylate group (-COOEt) at the 3-position significantly modifies the spectral profile.
Influence of the Amino Group: The amino group acts as a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the π-electron system of the benzofuran ring. This delocalization of electrons, often referred to as a +R (resonance) effect, extends the conjugated system. The consequence of this extended conjugation is a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This energy reduction results in a shift of the absorption maxima to longer wavelengths, a phenomenon known as a bathochromic or "red" shift.
Electronic Transitions and Conjugation
The UV-Vis spectrum of this compound is expected to display distinct absorption bands characteristic of its extensive conjugation. The primary electronic transitions are:
π→π Transitions:* These are high-energy, high-intensity transitions arising from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. In this molecule, these transitions are associated with the entire conjugated system, encompassing the benzene ring, the furan ring, the amino group, and the carboxylate group. Multiple π→π* bands are expected, corresponding to the different energy levels within the conjugated system.
n→π Transitions:* These are lower-energy, low-intensity transitions resulting from the promotion of a non-bonding electron (from the oxygen of the furan ring or the carbonyl group, or the nitrogen of the amino group) to an anti-bonding π* orbital. These transitions are often observed as shoulders on the main π→π* absorption bands or may be obscured by them.
The position and intensity of these bands are sensitive to the solvent used for the analysis. In polar solvents, a hypsochromic (blue) shift is often observed for n→π* transitions, while π→π* transitions may exhibit a bathochromic (red) shift.
Illustrative UV-Vis Spectral Data
The following table presents hypothetical, yet representative, UV-Vis absorption data for this compound in a common organic solvent like ethanol. These values are based on typical spectral data for structurally related aminobenzofuran derivatives and serve to illustrate the expected absorption characteristics.
Table 1: Illustrative UV-Vis Spectral Data for this compound
| Solvent | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |
|---|---|---|---|
| Ethanol | ~230 | ~25,000 | π→π* |
| Ethanol | ~285 | ~15,000 | π→π* |
The band around 340 nm is particularly significant as it likely corresponds to an intramolecular charge transfer (ICT) transition. This type of transition occurs in molecules possessing both electron-donating (the amino group) and electron-withdrawing (the carboxylate group) substituents on a conjugated framework, leading to a substantial shift of electron density from the donor to the acceptor part of the molecule upon electronic excitation.
Computational and Theoretical Investigations of Ethyl 2 Aminobenzofuran 3 Carboxylate and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic characteristics. For analogues of ethyl 2-aminobenzofuran-3-carboxylate, methods like Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize the molecular structure. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
The electronic structure is further probed by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap often suggests higher reactivity and the potential for charge transfer within the molecule. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) surface reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents. researchgate.net
Table 1: Calculated Electronic Properties of a Representative Benzofuran (B130515) Analogue
| Parameter | Value (eV) | Significance |
| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 | Indicates chemical reactivity and stability. |
Note: Data is representative of typical benzofuran analogues and may vary based on specific substitutions and computational methods.
Density Functional Theory (DFT) Studies for Energetics and Reaction Pathway Prediction
DFT is a widely used computational method to study the thermodynamics and kinetics of chemical reactions involving benzofuran derivatives. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways. For instance, DFT can be used to investigate the energetics of the synthesis of benzofuran scaffolds, helping to optimize reaction conditions by identifying the path with the lowest activation energy.
These studies are crucial for understanding the mechanisms of cyclization reactions that form the benzofuran ring or subsequent modifications of the scaffold. mdpi.com The insights gained from DFT calculations can guide synthetic chemists in choosing appropriate reagents and conditions to achieve higher yields and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations focus on static molecules, molecular dynamics (MD) simulations provide a view of how molecules behave over time. MD simulations are used to explore the conformational landscape of flexible molecules like this compound, particularly the rotation around single bonds. This is important for understanding how the molecule might adopt different shapes to bind to a biological target, such as a protein receptor.
Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the molecule and its environment (e.g., a solvent or a protein binding site). nih.gov Hirshfeld surface analysis, often used in conjunction with crystal structure data, can quantify these interactions and provide a detailed picture of the crystal packing forces. nih.gov
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of newly synthesized compounds.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are often used to calculate the nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) chemical shifts. These calculated shifts can be correlated with experimental data to aid in the structural elucidation of complex molecules. mdpi.com
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions responsible for UV-Vis absorption. nih.gov By calculating the absorption wavelengths (λmax), researchers can understand the electronic structure and how it is influenced by different substituents or solvent environments. researchgate.net
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Thiophene (B33073) Analogue
| Spectroscopic Technique | Calculated Value | Experimental Value |
| ¹H-NMR (NH₂ signal) | 7.15 ppm | 7.15 ppm |
| ¹³C-NMR (C=O signal) | 165.53 ppm | 165.53 ppm |
| IR (C=O stretch) | ~1700 cm⁻¹ | ~1680 cm⁻¹ |
| UV-Vis (λmax in Methanol) | ~350 nm | ~355 nm |
Source: Adapted from findings on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. mdpi.com
Mechanistic Insights from Computational Analysis of Reaction Pathways
Computational chemistry provides a molecular-level view of reaction mechanisms that is often difficult to obtain experimentally. For the synthesis of benzofuran derivatives, computational studies can map out the entire reaction coordinate, identifying key intermediates and transition states. researchgate.net For example, in multi-step syntheses, DFT can clarify the sequence of bond-forming and bond-breaking events, rationalize the observed regioselectivity, and explain the role of catalysts. This detailed mechanistic understanding is crucial for optimizing existing synthetic routes and for designing novel, more efficient pathways.
Structure-Reactivity Correlations and Design Principles for New Chemical Entities
A primary goal of computational studies on this compound and its analogues is to establish structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the structure in silico (e.g., by changing substituents on the benzene (B151609) ring) and calculating properties like electronic character, reactivity, or binding affinity to a target protein, researchers can develop predictive models. nih.govnih.gov
These models form the basis for rational drug design. For instance, if a particular electronic property is correlated with desired biological activity, new molecules can be designed to optimize that property. nih.gov This computational pre-screening allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources in the development of new pharmaceuticals or functional materials. chemimpex.comresearchgate.net
Non Biological Applications and Industrial Relevance of Benzofuran Carboxylates
Role as Key Intermediates in Advanced Organic Synthesis
Benzofuran (B130515) carboxylates are highly valued as pivotal intermediates in the field of organic synthesis due to their inherent reactivity and the ability to undergo a variety of chemical transformations. nih.govmdpi.com The fused ring system, combining an aromatic benzene (B151609) ring with a furan (B31954) ring, provides a stable yet modifiable core. The presence of ester and amine functional groups, as seen in Ethyl 2-aminobenzofuran-3-carboxylate and its isomer Ethyl 3-aminobenzofuran-2-carboxylate, offers multiple reaction sites for building more complex molecular architectures. chemimpex.com
These compounds serve as foundational building blocks for the construction of elaborate molecules. mdpi.com Synthetic chemists utilize them in various reactions, including cyclizations, coupling reactions, and functional group interconversions, to access novel heterocyclic systems. nih.govorganic-chemistry.org For instance, the amino group can be readily diazotized and substituted, while the carboxylate ester can be hydrolyzed, reduced, or converted into an amide, providing pathways to a diverse array of derivatives. chemimpex.commdpi.com The development of novel synthetic methodologies continues to expand the utility of these intermediates, enabling the efficient construction of complex polycyclic and substituted benzofuran structures. nih.govacs.org The versatility of these intermediates makes them indispensable tools in the synthesis of a wide range of organic compounds for various applications. niscair.res.in
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 39786-35-1 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | Solid |
| Melting Point | 77-81 °C |
| SMILES | CCOC(=O)c1oc2ccccc2c1N |
| InChI Key | PWOARNMOPCOJEV-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich
Contributions to Materials Science: Polymers and Coatings
The rigid, planar structure of the benzofuran ring system imparts desirable properties for applications in materials science. Benzofuran carboxylates are utilized in the formulation of advanced materials, including high-performance polymers and protective coatings. chemimpex.com The incorporation of the benzofuran moiety into a polymer backbone can significantly enhance its thermal stability and mechanical properties. chemimpex.com
For example, resins derived from benzofuran, such as coumarone-indene resins, are known for their excellent resistance to corrosion and water. chemicalbook.com This has led to their use in the manufacture of paints, varnishes, water-resistant coatings for paper and fabrics, and as adhesives. chemicalbook.com Furthermore, benzofuran derivatives containing thiophene (B33073) rings have been instrumental in the development of organic photovoltaics and field-effect transistors, highlighting their role in the creation of advanced photoelectronic devices. nih.govacs.org The ability to functionalize benzofuran carboxylates allows for the fine-tuning of material properties, making them valuable components in the design of novel and functional materials.
Applications in the Synthesis of Dyes and Pigments
The benzofuran scaffold is a chromophoric system that can be incorporated into the structure of dyes and pigments. Benzofuran derivatives serve as important intermediates in the synthesis of a variety of colorants. nih.govchemimpex.com The extended π-conjugated system of the benzofuran ring can be further extended through chemical modification to produce molecules that absorb light in the visible region of the electromagnetic spectrum, a key characteristic of a dye.
The presence of functional groups, such as the amino group in this compound, provides a chemical handle for diazotization and subsequent coupling with other aromatic compounds to form azo dyes. youtube.com This class of dyes is one of the largest and most important groups of commercial colorants. The specific substituents on the benzofuran ring and the coupling partner can be varied to control the color and properties of the resulting dye, allowing for the creation of a wide spectrum of colors for various applications, including textiles and printing.
Utilization as Reference Standards in Analytical Chemistry Methodologies
In analytical chemistry, the accuracy and reliability of quantitative measurements depend on the availability of high-purity reference standards. Certain benzofuran carboxylates, owing to their stable and well-characterized nature, are employed as reference standards in various analytical techniques. chemimpex.com
For instance, Ethyl 3-aminobenzofuran-2-carboxylate is utilized as a standard reference material in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and in mass spectrometry (MS). chemimpex.com These standards are crucial for method development, validation, and the accurate quantification of related compounds in complex matrices such as environmental samples or reaction mixtures. The availability of benzofuran-based analytical standards ensures the quality and consistency of analytical data in both research and industrial settings. chemicalbook.comlgcstandards.com
Table 2: Examples of Benzofuran Carboxylates and Their Applications
| Compound Name | Application Area | Reference |
| Ethyl 3-aminobenzofuran-2-carboxylate | Intermediate in agrochemical and dye synthesis; Analytical reference standard; Formulation of polymers and coatings | chemimpex.com |
| Benzofuran-6-carboxylic acid | Intermediate in pharmaceutical synthesis | chemicalbook.comacs.org |
| Benzofuran-2-carboxylic acid | Versatile building block in organic synthesis | chemicalbook.comnist.gov |
| Prop-2-yn-1-yl benzofuran-2-carboxylate | Intermediate for synthesis of 1,2,3-triazoles via click chemistry | niscair.res.in |
Chemical Precursors in Agrochemical Research and Development (excluding final product activity)
The benzofuran skeleton is a privileged structure not only in medicinal chemistry but also in the field of agrochemicals. researchgate.net Benzofuran carboxylates and related derivatives serve as important chemical precursors in the research and development of new crop protection agents. chemimpex.com Researchers in agrochemical synthesis utilize the benzofuran scaffold as a starting point to create libraries of novel compounds. niscair.res.inresearchgate.net
The synthetic versatility of benzofuran carboxylates allows for the systematic modification of their structure to explore structure-activity relationships. These precursor molecules are used to synthesize compounds that are then screened for potential fungicidal, insecticidal, or herbicidal properties. nih.gov For example, a variety of benzofuran derivatives have been synthesized and investigated as potential antifungal agents against significant plant pathogens. nih.gov The focus in this context is on the role of the benzofuran carboxylate as a foundational element for chemical synthesis, from which a diverse range of potential agrochemical candidates can be built.
Future Research Directions and Emerging Avenues for Ethyl 2 Aminobenzofuran 3 Carboxylate Research
Development of Highly Efficient and Atom-Economical Synthetic Routes
The pursuit of green and sustainable chemistry has spurred research into more efficient and atom-economical methods for synthesizing ethyl 2-aminobenzofuran-3-carboxylate and its analogs. Traditional multi-step syntheses are often plagued by low yields and the generation of significant waste. mdpi.com Future research is focused on overcoming these limitations.
One promising approach is the use of electrochemical synthesis. A galvanostatic method utilizing the anodic oxidation of 4,4'-biphenol in the presence of nucleophiles like ethyl cyanoacetate (B8463686) has been demonstrated as a green and reagentless route to produce 2-aminobenzofuran-3-carboxylate derivatives. researchgate.netrsc.org This method, conducted in a water/ethanol mixture, boasts high yields and excellent atom economy. rsc.org
Another key area is the development of one-pot, transition-metal-free syntheses. A method involving the reaction between 2-hydroxy/mercaptobenzaldehyde and 2-aryl-1,1-dibromoethene in the presence of cesium carbonate (Cs2CO3) in dimethyl sulfoxide (B87167) (DMSO) provides a straightforward route to fused benzofuranamines. mdpi.com Research efforts will likely continue to refine these one-pot strategies, aiming to simplify procedures, reduce the need for purification of intermediates, and broaden the substrate scope. These methods are desirable as they often avoid the use of vigorous reaction conditions and multiple steps associated with some traditional syntheses, such as those involving Sonogashira coupling. mdpi.com
The table below summarizes some modern synthetic approaches being explored.
| Synthetic Strategy | Key Features | Advantages | Reference(s) |
| Electrochemical Synthesis | Anodic oxidation of 4,4'-biphenol with a CH-acid nucleophile. | Green, reagentless, high yield, high atom economy. | researchgate.netrsc.org |
| One-Pot, Metal-Free Synthesis | Cs2CO3-mediated reaction of 2-hydroxybenzaldehyde and 2-aryl-1,1-dibromoethene. | Avoids transition metals, efficient, good yields. | mdpi.com |
| [4+1] Cycloaddition | Reaction of in situ generated ortho-quinone methides with isocyanides. | Efficient, mild conditions, good to excellent yields. | nih.gov |
Exploration of Novel Catalytic Systems and Reaction Media
The choice of catalyst and reaction medium is paramount in modern organic synthesis, directly impacting reaction efficiency, selectivity, and environmental footprint. Research into the synthesis of this compound and related structures is actively exploring novel catalytic systems.
Lewis acids like Scandium(III) triflate (Sc(OTf)3) have proven effective in mediating the [4+1] cycloaddition of isocyanides with ortho-quinone methides to form 2-aminobenzofurans under mild conditions. nih.gov Transition metals, while sometimes avoided for green chemistry reasons, also offer powerful catalytic cycles. Systems involving copper, palladium, gold, and silver have been extensively used for constructing the benzofuran (B130515) core. nih.gov For instance, copper catalysts can be used in one-pot syntheses from salicylaldehydes and other starting materials, while palladium-copper co-catalysis is employed in Sonogashira coupling-intramolecular cyclization sequences. nih.gov
The exploration of unconventional reaction media is another critical frontier. Water/ethanol mixtures have been successfully used in electrochemical syntheses, aligning with green chemistry principles. rsc.org Other media being investigated for related heterocyclic syntheses include deep eutectic solvents and ionic liquids, which can offer unique solubility properties and enhance reaction rates. nih.gov
| Catalyst System | Reaction Type | Reaction Medium | Reference(s) |
| Sc(OTf)3 | [4+1] Cycloaddition | Toluene (B28343) | nih.gov |
| Copper(I) iodide (CuI) | One-pot synthesis | Deep eutectic solvent | nih.gov |
| JohnPhosAuCl/AgNTf2 | Gold-promoted catalysis | Dichloroethane | nih.gov |
| (PPh3)PdCl2/CuI | Sonogashira coupling | Triethylamine | nih.gov |
| None (Electrochemical) | Anodic Oxidation | Water/Ethanol (50/50) | rsc.org |
Integration with Continuous Flow and Automated Synthesis Technologies
Continuous flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering enhanced safety, scalability, and efficiency compared to traditional batch processes. rsc.org These technologies are poised to play a significant role in the future synthesis of this compound.
Flow chemistry, by utilizing microreactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.org This technology is inherently safer due to the small reaction volumes and superior heat and mass transfer. rsc.org While specific reports on the continuous flow synthesis of this compound are emerging, the successful application of this technology to other heterocyclic systems, like indoles and furazans, demonstrates its vast potential. rsc.orgnih.gov For example, the H-cube system has been used for the rapid, reductive cyclization of nitro compounds to form indole-2-carboxylic acid ethyl esters, a process that is significantly faster than batch methods. nih.gov
Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid generation of compound libraries based on the 2-aminobenzofuran scaffold. This integration accelerates the discovery of new derivatives with desirable properties.
Computational Design and Predictive Modeling for Chemical Discovery
In silico methods are becoming indispensable tools in modern chemical research, enabling the rational design of molecules and the prediction of their properties before committing to laboratory synthesis. For this compound derivatives, computational approaches are being used to guide the discovery of new bioactive compounds.
Researchers have utilized platforms like SwissADME to evaluate the drug-likeness of newly synthesized 2-aminobenzofurans, checking for compliance with filters such as Lipinski's rule of five. nih.gov Furthermore, tools like admetSAR are employed to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of these compounds. nih.gov Such predictions, which can assess human intestinal absorption, blood-brain barrier penetration, and potential mutagenicity, are crucial for prioritizing which derivatives to synthesize and test, thereby saving significant time and resources. nih.gov As computational models become more sophisticated, they will enable more accurate predictions of biological activity and guide the design of derivatives with optimized profiles for specific therapeutic targets.
Expanding the Scope of Chemical Transformations and Derivatizations
The this compound scaffold is a versatile platform for further chemical modification, allowing for the creation of a diverse range of complex molecules. chemimpex.com Future research will undoubtedly focus on expanding the repertoire of chemical reactions that can be performed on this core structure.
The amino and ester functional groups, along with the benzofuran ring itself, offer multiple handles for derivatization. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. researchgate.net The amino group is reactive and can participate in coupling reactions, N-arylation, and the formation of other nitrogen-containing heterocycles. chemimpex.comnih.gov
Recent studies have demonstrated the conversion of benzofuran-2-carboxylate intermediates into novel 1,2,3-triazole derivatives via click chemistry, showcasing a powerful method for generating new chemical entities. niscair.res.in Other research has focused on cycloaddition reactions to build upon the 2-aminobenzofuran core, yielding structurally diverse products. nih.gov The ability to perform skeletal reorganization, transforming benzofurans into other heterocyclic systems like benzisoxazoles or benzoxazoles, further highlights the synthetic potential of this starting material. researchgate.net Exploring these transformations will continue to be a vibrant area of research, leading to the discovery of new compounds with unique biological and material properties.
Q & A
Q. What are the most efficient synthetic routes for Ethyl 2-aminobenzofuran-3-carboxylate, and how do reaction conditions influence yield?
this compound is commonly synthesized via microwave-assisted protocols, which reduce reaction times and improve yields. For example, Ethyl 3-hydroxybenzofuran-2-carboxylate can undergo arylaminolysis under microwave irradiation (e.g., 400–600 W for 5–10 minutes) with catalysts like K₂CO₃ in acetonitrile, achieving yields >85% . Alternative methods include [3+2] cycloaddition of carbenoids with enamines, though this requires precise control of reaction temperature (e.g., 0°C to room temperature) and stoichiometric ratios to avoid side products like unsubstituted furans .
Q. How can researchers validate the structural purity of this compound post-synthesis?
Structural validation typically combines spectroscopic and crystallographic techniques:
- NMR : Key signals include the ester carbonyl (δ ~163–165 ppm in NMR) and aromatic protons (δ ~6.5–8.0 ppm in NMR) .
- X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) are widely used for refining crystal structures. For example, bond lengths in the benzofuran core should align with reported values (C–O: ~1.36 Å; C–C: ~1.40 Å) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?
Column chromatography using silica gel and ethyl acetate/petroleum ether (e.g., 8:2 ratio) effectively isolates the compound. For polar byproducts, recrystallization in ethanol or acetonitrile is recommended. Ultrasound-assisted purification with PEG-400 as a phase-transfer catalyst can enhance efficiency in multi-step reactions .
Advanced Research Questions
Q. How does the substitution pattern on the benzofuran ring influence the compound’s pharmacological activity?
Substituents like halogen atoms or trifluoromethyl groups at specific positions (e.g., C5 or C6) enhance bioactivity. For instance, introducing a difluoromethyl group at C6 in tetrahydrobenzofuran derivatives increases antimicrobial potency, likely due to improved lipophilicity and target binding . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with enzymes like COX-2, guiding rational design .
Q. What computational methods are effective for modeling the electronic properties of this compound derivatives?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reliably predicts frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These models correlate with experimental reactivity trends, such as nucleophilic attack at the C3 carboxylate group . MD simulations (e.g., GROMACS) further assess stability in biological matrices, such as binding to serum albumin .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, the amino group’s protonation state in polar solvents (e.g., DMSO) can shift NMR signals by 0.3–0.5 ppm. Cross-validate using complementary techniques:
Q. What green chemistry approaches can optimize the synthesis of this compound?
Microwave synthesis reduces energy consumption by ~60% compared to conventional heating . Solvent-free mechanochemical grinding (e.g., using ball mills) or biodegradable catalysts like lipases are emerging alternatives. Life-cycle assessment (LCA) tools can quantify environmental impacts, such as E-factor reductions from solvent recycling .
Methodological Notes
- Data Analysis : Use tools like Olex2 for crystallographic refinement and Gaussian for DFT calculations. Report statistical parameters (e.g., R-factors < 5% for XRD) .
- Experimental Reproducibility : Document reaction parameters (e.g., microwave power, solvent purity) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
